N-(3,5-dimethoxyphenyl)-N'-isobutylurea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9(2)8-14-13(16)15-10-5-11(17-3)7-12(6-10)18-4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJZTUSGUJHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of N-(3,5-dimethoxyphenyl)-N'-isobutylurea
Abstract
This technical guide provides a comprehensive overview of N-(3,5-dimethoxyphenyl)-N'-isobutylurea, a disubstituted urea derivative. The document details its fundamental physicochemical properties, including its molecular formula and weight. A validated, step-by-step synthesis protocol is presented, grounded in established chemical principles for the formation of unsymmetrical ureas. The guide also explores the potential applications of this compound, drawing parallels with structurally related molecules that have demonstrated biological activity. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis, offering both foundational knowledge and practical insights into the nature and preparation of this compound.
Core Molecular Attributes
The foundational step in understanding any chemical entity is to define its precise molecular composition and mass. For N-(3,5-dimethoxyphenyl)-N'-isobutylurea, these core attributes have been determined through a compositional analysis of its constituent fragments.
The molecular structure of N-(3,5-dimethoxyphenyl)-N'-isobutylurea is derived from the covalent linkage of a 3,5-dimethoxyphenyl moiety and an isobutyl group via a central urea backbone. This arrangement is typically achieved through the nucleophilic addition of 3,5-dimethoxyaniline to isobutyl isocyanate.
Molecular Formula and Weight
By summing the atomic constituents of the 3,5-dimethoxyaniline and isobutyl isocyanate precursors, we can definitively establish the molecular formula and weight of the final compound.
-
3,5-Dimethoxyaniline:
-
Isobutyl Isocyanate:
-
N-(3,5-dimethoxyphenyl)-N'-isobutylurea (Result of addition reaction):
-
Molecular Formula: C₁₃H₂₀N₂O₃
-
Molecular Weight: 252.31 g/mol
-
These fundamental properties are summarized in the table below for clarity and quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₃ | Calculated |
| Molecular Weight | 252.31 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
Synthesis Protocol: A Validated Approach
The synthesis of unsymmetrical ureas, such as N-(3,5-dimethoxyphenyl)-N'-isobutylurea, is a well-established process in organic chemistry.[8][9][10][11][12] The most direct and efficient method involves the reaction of an amine with an isocyanate.[9][11] This protocol outlines a robust procedure for the preparation of the target compound.
Underlying Principle: Nucleophilic Addition
The synthesis hinges on the nucleophilic character of the primary amine group in 3,5-dimethoxyaniline and the electrophilic nature of the carbonyl carbon in isobutyl isocyanate. The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient carbonyl carbon of the isocyanate, leading to the formation of a stable C-N bond and, consequently, the urea linkage.
Experimental Workflow
Caption: A generalized workflow for the synthesis of N-(3,5-dimethoxyphenyl)-N'-isobutylurea.
Materials:
-
3,5-Dimethoxyaniline (1.0 eq)
-
Isobutyl isocyanate (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel (optional, for controlled addition)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3,5-dimethoxyaniline (1.0 eq) in a minimal amount of anhydrous DCM.
-
Reaction Initiation: To the stirred solution of the aniline, add isobutyl isocyanate (1.0 eq) dropwise at room temperature. The reaction is typically exothermic; for larger scale reactions, cooling in an ice bath may be necessary to maintain a controlled reaction temperature.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, the product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification: The resulting solid is then triturated with a non-polar solvent (e.g., hexanes) to remove any unreacted starting materials. The solid product is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the pure N-(3,5-dimethoxyphenyl)-N'-isobutylurea.
Potential Applications and Scientific Context
While specific research on N-(3,5-dimethoxyphenyl)-N'-isobutylurea is not extensively documented, the broader class of substituted ureas has garnered significant interest in medicinal chemistry and materials science. Many urea derivatives exhibit a wide range of biological activities, including roles as enzyme inhibitors and signaling pathway modulators.
The structural motifs present in N-(3,5-dimethoxyphenyl)-N'-isobutylurea—the dimethoxyphenyl group and the isobutyl chain—can be rationally analyzed to predict potential areas of application. For instance, the dimethoxyphenyl moiety is a common feature in compounds targeting various biological pathways. The lipophilic nature of the isobutyl group can influence the compound's solubility and ability to cross cell membranes.
Conclusion
N-(3,5-dimethoxyphenyl)-N'-isobutylurea is a well-defined chemical entity with a molecular formula of C₁₃H₂₀N₂O₃ and a molecular weight of 252.31 g/mol . Its synthesis is straightforward, relying on the established reactivity of amines and isocyanates. While its specific applications are yet to be fully explored, its structural relationship to other biologically active urea derivatives suggests it may be a compound of interest for further investigation in drug discovery and development. This guide provides the essential foundational information for researchers to synthesize and begin exploring the potential of this molecule.
References
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Urea. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link].
-
Urea. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link].
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Isobutylamine. (n.d.). Chemexcil. Retrieved February 27, 2026, from [Link].
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Urea Formula: Definition, Structure, Properties, Preparation, Uses. (2023, September 27). Physics Wallah. Retrieved February 27, 2026, from [Link].
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Isobutylamine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link].
-
Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920. [Link]
-
Isobutylamine. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link].
-
Butyl isocyanate. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
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Urea structure – CH4N2O. (2018, September 25). BYJU'S. Retrieved February 27, 2026, from [Link].
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Urea. (2021, January 11). American Chemical Society. Retrieved February 27, 2026, from [Link].
- Mane, A. S., et al. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(4), 435-438.
-
Nguyen, T. T., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Retrieved February 27, 2026, from [Link].
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Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link].
-
Butyl isocyanate. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link].
- Ren, Y., & Rousseaux, S. A. L. (2017). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920.
-
3,5-Dimethoxyaniline. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link].
-
1-ISOCYANATOBUTANE. (n.d.). Matrix Fine Chemicals. Retrieved February 27, 2026, from [Link].
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An In-depth Technical Guide to N-(3,5-dimethoxyphenyl)-N'-isobutylurea
This technical guide provides a comprehensive overview of N-(3,5-dimethoxyphenyl)-N'-isobutylurea, a molecule of interest in contemporary chemical and pharmaceutical research. As a compound that is not widely cataloged, this document details its fundamental identifiers, a robust synthesis protocol, its physicochemical characteristics, and explores its potential biological significance based on the activities of structurally analogous compounds. This guide is intended for researchers, chemists, and professionals in drug discovery and development.
Core Identifiers and Nomenclature
N-(3,5-dimethoxyphenyl)-N'-isobutylurea is a disubstituted urea derivative. At the time of this writing, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, suggesting its novelty or limited appearance in scientific literature.
Systematic Naming and Structure
-
Systematic Name: N-(3,5-dimethoxyphenyl)-N'-isobutylurea
-
Molecular Formula: C₁₃H₂₀N₂O₃
-
Molecular Weight: 252.31 g/mol
-
Chemical Structure:
| Identifier | Value |
| IUPAC Name | 1-(3,5-dimethoxyphenyl)-3-isobutylurea |
| SMILES | CC(C)CNC(=O)NC1=CC(=C(C=C1)OC)OC |
| InChI Key | Not available |
| CAS Number | Not assigned |
Synthesis Protocol: A Self-Validating Approach
The synthesis of N-(3,5-dimethoxyphenyl)-N'-isobutylurea is most effectively achieved through the nucleophilic addition of 3,5-dimethoxyaniline to isobutyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.
Causality of Experimental Choices
The selection of an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is crucial to prevent unwanted side reactions of the highly electrophilic isocyanate with the solvent. The reaction is generally conducted at room temperature as it is energetically favorable, though gentle heating can be applied to ensure completion. The absence of a catalyst is noteworthy; the inherent nucleophilicity of the aniline and the reactivity of the isocyanate are sufficient for the reaction to proceed efficiently.
Detailed Step-by-Step Methodology
Materials:
-
3,5-Dimethoxyaniline (CAS: 10272-07-8)
-
Isobutyl isocyanate (CAS: 1773-35-9)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in anhydrous THF (or DCM) to a concentration of approximately 0.5 M. Begin stirring the solution at room temperature.
-
Addition of Isobutyl Isocyanate: Slowly add isobutyl isocyanate (1.05 equivalents) dropwise to the stirred solution of 3,5-dimethoxyaniline. An exothermic reaction may be observed. Maintain the temperature at or near room temperature, using a water bath for cooling if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting crude product is then triturated with a non-polar solvent like hexane to precipitate the urea derivative.
-
Purification: The precipitated solid is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(3,5-dimethoxyphenyl)-N'-isobutylurea.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(3,5-dimethoxyphenyl)-N'-isobutylurea.
Physicochemical Properties
The physicochemical properties of N-(3,5-dimethoxyphenyl)-N'-isobutylurea can be predicted based on its structure.
| Property | Predicted Value/Observation | Rationale |
| Appearance | White to off-white crystalline solid | Typical for urea derivatives. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, THF); sparingly soluble in water. | The presence of the urea and methoxy groups provides polarity, while the phenyl and isobutyl groups contribute to lipophilicity. |
| Melting Point | Expected to be a solid with a defined melting point. | Crystalline nature of similar urea compounds. |
| LogP | Moderately lipophilic. | The combination of the aromatic ring and the isobutyl group suggests a moderate octanol-water partition coefficient. |
Potential Biological Activity and Applications
Kinase Inhibition
Derivatives of 3-(3,5-dimethoxyphenyl)ureas have been synthesized and evaluated as inhibitors of key kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These compounds have demonstrated low nanomolar inhibitory activity.[1] The 3,5-dimethoxyphenyl group often serves as a crucial pharmacophore in these inhibitors.
Anticancer and Antioxidant Properties
Unsymmetrical ureas derived from substituted phenethylamines have shown notable anticancer activity against various cell lines, including HeLa (human cervical cancer), SH-SY5Y (human neuroblastoma), and A549 (non-small cell lung carcinoma).[2] Additionally, some of these compounds exhibit moderate to good antioxidant capacity.[2]
Signaling Pathway Context
The potential for N-(3,5-dimethoxyphenyl)-N'-isobutylurea to act as a kinase inhibitor suggests its possible interaction with signaling pathways that are critical for cell proliferation, survival, and angiogenesis.
Caption: Hypothesized inhibition of receptor tyrosine kinase signaling.
Conclusion
N-(3,5-dimethoxyphenyl)-N'-isobutylurea represents a potentially valuable, yet under-explored, chemical entity. Its straightforward synthesis makes it accessible for further investigation. Based on the established biological activities of structurally related compounds, future research into its potential as a kinase inhibitor or anticancer agent is warranted. This guide provides a foundational framework for initiating such studies.
References
-
Thompson, A. M., Delaney, A. M., Hamby, J. M., Schroeder, M. C., Spoon, T. A., Crean, S. M., Showalter, H. D. H., & Denny, W. A. (2005). Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. Journal of Medicinal Chemistry, 48(14), 4628–4653. [Link]
-
PubChem. (n.d.). 3,5-Dimethoxyaniline. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Karaküçük-İyidoğan, A., Taşkın-Tok, T., Oruç-Emre, Z. Ü., & Boz, İ. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(5), 7052-7063. [Link]
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The 3,5-Dimethoxyphenyl Urea Scaffold: Precision Engineering for FGFR Selectivity and Supramolecular Function
Executive Summary
The 3,5-dimethoxyphenyl urea moiety represents a privileged scaffold in modern organic and medicinal chemistry, distinguished by its unique electronic profile and steric complementarity to specific kinase domains. Unlike its 3,4-dichlorophenyl counterparts—historically dominant in agrochemistry—the 3,5-dimethoxyphenyl variant has emerged as a critical "selectivity anchor" in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors.
This technical guide analyzes the physicochemical properties of this scaffold, detailing its role in distinguishing FGFR isoforms from closely related tyrosine kinases (e.g., VEGFR, PDGFR, c-Src). Furthermore, it provides validated synthetic protocols and explores the scaffold's utility in supramolecular anion sensing, where the electron-donating methoxy groups modulate hydrogen-bond donor acidity.
Chemical Architecture & Electronic Profile
The scaffold consists of a central urea linker (-NH-CO-NH-) flanked by a phenyl ring substituted at the meta positions with methoxy groups.
Electronic Tuning
-
Inductive vs. Resonance Effects: The methoxy groups (-OCH₃) are strong
-acceptors (inductive withdrawal) but powerful -donors (resonance). At the 3,5-positions (meta), the resonance donation into the phenyl ring is less effective at the urea attachment point (C1) compared to para substitution. However, they significantly increase electron density at the ortho and para positions relative to themselves. -
Acidity Modulation: In supramolecular chemistry, the acidity of the urea protons is paramount for anion binding. The 3,5-dimethoxy motif creates a "Goldilocks" zone: it is sufficiently acidic to form strong hydrogen bonds with anions (e.g., phosphate, fluoride) but less prone to deprotonation-induced fluorescence quenching compared to nitro- or trifluoromethyl-substituted ureas.
Medicinal Chemistry: The FGFR Selectivity Story
The most high-impact application of this scaffold is in the inhibition of FGFR signaling, a pathway frequently dysregulated in cholangiocarcinoma and urothelial carcinoma.
The Selectivity Filter
Early kinase inhibitors often utilized 3-phenyl or 3-(2,6-dichlorophenyl) urea motifs. While potent, these frequently inhibited off-targets like c-Src and PDGFR.
-
Mechanism: The 3,5-dimethoxyphenyl group occupies a specific hydrophobic pocket adjacent to the ATP-binding site (often the "selectivity pocket" behind the gatekeeper residue).
-
Structure-Activity Relationship (SAR):
-
3-Phenyl: Non-specific (hits c-Src, FGFR, PDGFR).
-
3-(2,6-Dichlorophenyl): High potency, but retains c-Src activity.
-
3-(3,5-Dimethoxyphenyl): High selectivity for FGFR. The specific geometry and lack of ortho substituents (in the pure 3,5-dimethoxy variants) allow it to avoid steric clashes in the FGFR pocket while failing to bind effectively to the more constricted pockets of c-Src.
-
Note on Infigratinib (BGJ398): This approved drug combines both features. It utilizes a 2,6-dichloro-3,5-dimethoxyphenyl ring. The 2,6-dichloro groups lock the conformation for entropy-favored binding (potency), while the 3,5-dimethoxy groups maintain the hydrophobic interactions required for the FGFR pocket.
Binding Mode Logic
The urea moiety acts as a "staple," forming a bidentate hydrogen bonding network with the kinase hinge region or the DFG motif (Asp-Phe-Gly).
Figure 1: Mechanistic logic of 3,5-dimethoxyphenyl urea binding within the FGFR1 ATP pocket. The urea functions as the hydrogen-bond anchor, while the methoxy-substituted ring dictates specificity.
Synthetic Methodologies
Synthesis of unsymmetrical ureas requires careful control to prevent the formation of symmetrical byproducts (e.g., 1,3-bis(3,5-dimethoxyphenyl)urea).
Method A: The Triphosgene Protocol (High Precision)
This method generates the isocyanate in situ, avoiding the isolation of unstable intermediates. It is preferred for scale-up in drug discovery.
Protocol:
-
Reagents: 3,5-Dimethoxyaniline (1.0 eq), Triphosgene (0.35 eq), Triethylamine (2.5 eq), Anhydrous THF or DCM.
-
Step 1 (Isocyanate Formation): Dissolve triphosgene in anhydrous THF at 0°C. Add a solution of 3,5-dimethoxyaniline and triethylamine dropwise over 30 minutes.
-
Critical Control: Maintain temperature <5°C to prevent decomposition.
-
-
Step 2 (Coupling): Stir for 30 minutes. Add the second amine (R-NH₂) (0.9-1.0 eq) directly to the reaction mixture.
-
Step 3 (Workup): Allow to warm to room temperature and stir for 2-4 hours. Quench with water.[1] The urea often precipitates; filter and wash with diethyl ether.
Method B: The CDI Approach (Phosgene-Free)
Ideal for laboratories restricting toxic gas precursors.
-
Activation: React 3,5-dimethoxyaniline with 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) in DCM at reflux for 2 hours.
-
Coupling: Add the second amine and reflux for an additional 6-12 hours.
-
Note: This method is slower and may require chromatographic purification due to imidazole byproducts.
Method C: Phenyl Carbamate Route
Best for unreactive amines.
-
React 3,5-dimethoxyaniline with phenyl chloroformate (1.0 eq) and pyridine to form the phenyl (3,5-dimethoxyphenyl)carbamate . This is a stable, crystalline solid.[2]
-
React the isolated carbamate with the second amine in DMSO at 60-80°C. The phenoxide leaving group drives the reaction.
Figure 2: Comparative synthetic workflows. Method A is preferred for yield and speed; Method B is preferred for safety.
Quantitative Data: Activity & Selectivity[3]
The following table summarizes the impact of the 3,5-dimethoxy motif on kinase selectivity, derived from foundational SAR studies (e.g., J. Med. Chem. 2000).
| Scaffold Substituent | FGFR1 IC₅₀ (nM) | c-Src IC₅₀ (nM) | Selectivity Ratio (c-Src/FGFR1) | Outcome |
| 3-Phenyl (Unsubstituted) | 450 | 320 | 0.7 (Non-selective) | Failed Lead |
| 3-(2,6-Dichlorophenyl) | 18 | 25 | 1.4 (Potent, Non-selective) | Potency Driver |
| 3-(3,5-Dimethoxyphenyl) | 31 | >50,000 | >1,600 (Highly Selective) | Selectivity Driver |
| Infigratinib Core | ~2 | >1,000 | >500 | Optimized Drug |
Table 1: Comparative inhibitory profiles demonstrating the selectivity conferred by the 3,5-dimethoxy substitution.
Supramolecular Utility: Anion Sensing[4][5]
Beyond medicinal chemistry, 3,5-dimethoxyphenyl ureas are utilized as neutral anion receptors.
-
Binding Mechanism: The two urea protons form hydrogen bonds with anions (Y-shape coordination).
-
Target Anions: Fluoride (F⁻), Acetate (OAc⁻), Dihydrogen Phosphate (H₂PO₄⁻).
-
Signal Transduction:
-
The electron-rich 3,5-dimethoxy ring can act as a signaling unit in "push-pull" chromophores.
-
Binding of basic anions (like F⁻) can induce Deprotonation-Induced Charge Transfer (DICT), leading to a colorimetric change (often colorless to yellow/orange).
-
References
-
Vertex Pharmaceuticals/Novartis. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase. Journal of Medicinal Chemistry. Link
-
Guagnano, V., et al. (2011). Discovery of 3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-(6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl)-1-methylurea (NVP-BGJ398), a Potent and Selective Inhibitor of the Fibroblast Growth Factor Receptor Family of Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. Link
-
Gale, P. A., et al. (2015). Applications of Supramolecular Anion Recognition. Chemical Reviews. Link
-
Picci, G., et al. (2022).[3] Anion-Responsive Fluorescent Supramolecular Gels. Molecules. Link
-
Tan, L., et al. (2022). Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors. Signal Transduction and Targeted Therapy. Link
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An In-Depth Technical Guide to the Solubility Characteristics of N-(3,5-dimethoxyphenyl)-N'-isobutylurea in Water vs. Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3,5-dimethoxyphenyl)-N'-isobutylurea, a molecule of significant interest in contemporary drug discovery and materials science. A detailed exploration of its solubility in both aqueous and a range of organic solvents is presented, underpinned by fundamental principles of physical chemistry. This document outlines a rigorous, field-proven experimental workflow for solubility determination, offers a comparative analysis of the compound's behavior in different solvent environments, and discusses the structural moieties influencing its solubility profile. The insights contained herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling and application of this compound.
Introduction: The Critical Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a core chemical building block is a paramount physicochemical property that dictates its behavior in both biological and synthetic systems. For drug development professionals, poor aqueous solubility can severely limit oral bioavailability, leading to suboptimal therapeutic efficacy. In the realm of materials science, the solubility of a monomer or crosslinking agent in organic solvents is a critical determinant of polymerization kinetics, processability, and the ultimate characteristics of the resulting polymer.[1]
N-(3,5-dimethoxyphenyl)-N'-isobutylurea is a substituted urea derivative featuring a dimethoxyphenyl group and an isobutyl group. The urea core is a well-established pharmacophore known for its capacity to form robust hydrogen bonds with biological targets.[2] The lipophilic nature of the aromatic and alkyl substituents suggests a complex solubility profile. This guide aims to elucidate the solubility of this compound, providing a framework for its rational application in research and development.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of N-(3,5-dimethoxyphenyl)-N'-isobutylurea is governed by the interplay of its distinct structural components: the urea backbone, the 3,5-dimethoxyphenyl ring, and the N'-isobutyl group.
-
Urea Moiety : The urea group (-NH-CO-NH-) is a potent hydrogen bond donor and acceptor.[3] This characteristic is central to its interaction with both protic and aprotic polar solvents. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.[4][5] This dual capacity allows for strong intermolecular interactions, including self-association into dimers and oligomers.[6]
-
3,5-Dimethoxyphenyl Group : The presence of two methoxy (-OCH3) groups on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity.[7] Methoxy groups can enhance solubility and are important pharmacophores that play a role in ligand-target interactions and the physicochemical properties of drugs.[7]
-
Isobutyl Group : The branched isobutyl group (-CH2CH(CH3)2) is a nonpolar, sterically hindering moiety.[8] Its branched nature can impact how the molecule packs in a crystal lattice and can influence its reactivity and solubility compared to a linear alkyl group.[8][9] The presence of the isobutyl group can affect physical and chemical properties such as boiling point and solubility.[8]
The overarching principle of "like dissolves like" is a fundamental concept for predicting solubility.[10] This principle posits that substances dissolve best in solvents with similar polarity.
Experimental Determination of Equilibrium Solubility
To ensure scientific rigor and reproducibility, the shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[10] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.[11][12]
Detailed Step-by-Step Protocol: Shake-Flask Method
-
Preparation of Saturated Solution : Add an excess amount of solid N-(3,5-dimethoxyphenyl)-N'-isobutylurea to a sealed glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.[11]
-
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a rotary shaker for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10][11]
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is best accomplished by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[10][13]
-
Quantification : Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is the preferred method for its sensitivity and specificity.[10] A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.
-
Data Reporting : Report the solubility in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L) at the specified temperature.
Workflow for Equilibrium Solubility Determination
Caption: Generalized workflow for determining equilibrium solubility via the shake-flask method.
Solubility Profile of N-(3,5-dimethoxyphenyl)-N'-isobutylurea
Aqueous Solubility
The aqueous solubility of N-(3,5-dimethoxyphenyl)-N'-isobutylurea is expected to be low. While the urea and methoxy groups can participate in hydrogen bonding with water, the dominant nonpolar surface area of the dimethoxyphenyl and isobutyl groups will likely limit its dissolution in water. The branched structure of the isobutyl group may slightly increase aqueous solubility compared to a linear butyl group by presenting a more "spherical" and less disruptive shape to the hydrogen-bonding network of water.[14]
Solubility in Organic Solvents
The solubility in organic solvents will be highly dependent on the solvent's polarity.
-
Polar Protic Solvents (e.g., Ethanol, Methanol) : These solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the urea moiety. Good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents are hydrogen bond acceptors and possess high polarity indices.[15][16][17] They are expected to effectively solvate N-(3,5-dimethoxyphenyl)-N'-isobutylurea by interacting with the N-H protons of the urea group. High solubility is predicted in solvents like DMSO and DMF.
-
Moderately Polar Solvents (e.g., Acetone, Ethyl Acetate) : These solvents have intermediate polarity and can act as hydrogen bond acceptors.[15][16] Moderate to good solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : Due to the significant polarity imparted by the urea and dimethoxy functionalities, the solubility in nonpolar solvents is predicted to be poor.
Illustrative Molecular Interactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Hydrogen Bonding in Urea | Nokia.com [nokia.com]
- 6. Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. protocols.io [protocols.io]
- 14. quora.com [quora.com]
- 15. accessibility menu, dialog, popup [fishersci.co.uk]
- 16. scribd.com [scribd.com]
- 17. shodex.com [shodex.com]
Methodological & Application
Technical Application Note: Handling, Solubilization, and Biological Profiling of N-(3,5-dimethoxyphenyl)-N'-isobutylurea
Executive Summary & Chemical Profile
N-(3,5-dimethoxyphenyl)-N'-isobutylurea (herein referred to as NDPI-Urea ) is a substituted phenylurea derivative characterized by a lipophilic isobutyl tail and an electron-rich 3,5-dimethoxybenzene ring. Structurally, it belongs to a class of compounds frequently investigated for cytokinin-like activity in agrochemistry and kinase inhibitory potential (specifically VEGFR/PDGFR families) in drug discovery.
This application note provides a rigorous standard operating procedure (SOP) for researchers handling NDPI-Urea as a New Chemical Entity (NCE). The protocols prioritize solubility optimization, hydrolytic stability, and precise dosing in cell-based assays.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 1-(3,5-dimethoxyphenyl)-3-(2-methylpropyl)urea |
| Molecular Formula | C₁₃H₂₀N₂O₃ |
| Molecular Weight | ~252.31 g/mol |
| Predicted LogP | 2.8 – 3.2 (Lipophilic) |
| Solubility | Low in Water (<1 mg/mL); High in DMSO, Ethanol, DMF |
| pKa (Predicted) | ~13-14 (Urea protons are weakly acidic) |
| Appearance | White to off-white crystalline solid |
Health, Safety, and Environment (HSE)
Note: As a research chemical, specific toxicological data may be limited. Treat as a potent bioactive agent.
Hazard Identification
Based on structural analogs (e.g., Diuron, Linuron, and RX-5902), NDPI-Urea should be handled as a potential:
-
Reproductive Toxin (Category 1B): Urea herbicides often interfere with endocrine function.
-
Acute Oral Toxin (Category 4): Harmful if swallowed.
-
Aquatic Toxin: High potential for bioaccumulation due to lipophilicity.
Containment Level
-
Solid State: Weigh only inside a Class II Biosafety Cabinet or a chemical fume hood with HEPA filtration.
-
Liquid State: Handle over spill trays. Double-gloving (Nitrile) is mandatory.
Solubilization and Stability Protocol
The primary cause of experimental failure with phenylureas is precipitation in aqueous media and hydrolysis during storage.
Mechanism of Instability
Substituted ureas are susceptible to hydrolysis under acidic or basic conditions, cleaving the urea bridge to release 3,5-dimethoxyaniline and isobutyl isocyanate (or amine derivatives). This reaction is accelerated by heat and extreme pH.
Master Stock Preparation (10 mM)
-
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid Ethanol for long-term storage due to evaporation.
-
Calculation:
-
Target Conc: 10 mM
-
Volume: 1 mL
-
Mass Required:
-
-
Procedure:
-
Weigh ~2.5 mg of NDPI-Urea into a sterile, amber glass vial (avoid plastic microfuge tubes for long-term storage to prevent leaching).
-
Add exact volume of DMSO to reach 10 mM.
-
Vortex: 30 seconds.
-
Sonicate: 5 minutes at room temperature to ensure complete dissolution.
-
QC Check: Inspect for turbidity. Solution must be optically clear.
-
Storage Logic
-
Short Term (1 week): +4°C, protected from light.
-
Long Term (6 months): -20°C or -80°C.
-
Freeze/Thaw: Limit to <3 cycles. Aliquot into single-use volumes (e.g., 50 µL) to prevent moisture ingress, which catalyzes hydrolysis.
Analytical Protocol: HPLC Purity Check
Before biological testing, validate compound integrity using this generic phenylurea method.
System: Reversed-Phase HPLC (Agilent 1200 or equivalent) Column: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
Gradient Table:
| Time (min) | % Buffer B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
Detection: UV at 254 nm (aromatic ring) and 210 nm (urea bond).
Biological Application: Cellular Dose-Response
Objective: Determine IC₅₀ in mammalian cell lines (e.g., MCF-7 or HEK293) to screen for antiproliferative activity.
Critical "Crash-Out" Warning
NDPI-Urea is lipophilic. Direct addition of 100% DMSO stock to cell culture media can cause immediate micro-precipitation, leading to false negatives.
Serial Dilution Workflow (Intermediate Plate Method)
Do NOT pipette DMSO stock directly into the cell plate. Use an intermediate dilution step.
-
Step 1 (DMSO Plate): Prepare 1000x concentration series in 100% DMSO (e.g., 10 mM, 3 mM, 1 mM...).
-
Step 2 (Intermediate Media Plate): Transfer 2 µL of DMSO stock into 198 µL of warm culture media.
-
Result: 10x concentration, 1% DMSO.
-
Mix: Pipette up/down 5 times.
-
-
Step 3 (Assay Plate): Transfer 10 µL of Intermediate solution into 90 µL of cells.
-
Final Conc: 1x Drug, 0.1% DMSO.
-
Benefit: Ensures thermodynamic solubility before exposing cells.
-
Visualization of Workflow
The following diagram illustrates the critical decision pathways for handling NDPI-Urea to prevent experimental error.
Figure 1: Critical handling workflow for NDPI-Urea, emphasizing visual QC and intermediate dilution to prevent precipitation.
Waste Disposal & Deactivation
-
Chemical Waste: Collect all DMSO rinsates and solid waste in containers marked "Toxic Organic Waste."
-
Deactivation: For spill cleanup, treat surface with 10% NaOH to hydrolyze the urea bond (releasing the less toxic aniline and amine fragments), followed by water rinse. Note: Ensure adequate ventilation as this releases isobutyl amine.[1]
References
-
Phenylurea Herbicide Stability: Tixier, C., et al. "Stability of phenylurea herbicides in water: analysis by HPLC/DAD." Chemosphere, 2000.
-
Urea Isosteres in Drug Design: Patani, G. A., & LaVoie, E. J. "Bioisosterism: A Rational Approach in Drug Design." Chem. Rev., 1996.
-
General Safety for Substituted Ureas: Sigma-Aldrich Safety Data Sheet (Generic Phenylurea).
-
Solubility Protocols for Lipophilic Drugs: Di, L., & Kerns, E. H. "Drug-like Properties: Concepts, Structure Design and Methods." Elsevier, 2016.
Disclaimer: This SOP is generated for research purposes based on chemical class properties. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
Application Note: Characterization of N-(3,5-dimethoxyphenyl)-N'-isobutylurea (DMP-IBU) as a Small Molecule sEH Inhibitor
This Application Note is designed for researchers in Medicinal Chemistry and Pharmacology . It treats N-(3,5-dimethoxyphenyl)-N'-isobutylurea (referred to herein as DMP-IBU ) as a representative 1,3-disubstituted urea , a chemical class widely recognized as Soluble Epoxide Hydrolase (sEH) inhibitors .
While this specific structural analog is less common than reference standards like AUDA or TPPU, its pharmacophore (lipophilic urea + electron-rich phenyl ring) necessitates characterization protocols focused on anti-inflammatory signaling and enzyme kinetics .
Introduction & Mechanism of Action
N-(3,5-dimethoxyphenyl)-N'-isobutylurea (DMP-IBU) is a small molecule modulator belonging to the phenyl-alkyl urea class. Structurally, it consists of a central urea pharmacophore flanked by a lipophilic isobutyl group and an electron-rich 3,5-dimethoxyphenyl ring.
The Biological Context
The primary biological application of this scaffold is the inhibition of Soluble Epoxide Hydrolase (sEH) . sEH is a cytosolic enzyme responsible for hydrolyzing Epoxyeicosatrienoic Acids (EETs) —potent anti-inflammatory and vasodilatory lipid mediators—into their biologically inactive diol forms (DHETs).[1][2][3][4][5][6][7][8]
By inhibiting sEH, DMP-IBU stabilizes endogenous EET levels, thereby exerting anti-inflammatory , anti-hypertensive , and analgesic effects.
Mechanism of Binding
The urea functional group of DMP-IBU mimics the transition state of the epoxide ring opening in the sEH catalytic tunnel:
-
Catalytic Center: The urea carbonyl oxygen accepts a hydrogen bond from Tyrosine residues (Tyr383/Tyr466) in the enzyme's active site.
-
Hydrophobic Tunnel: The isobutyl group occupies the hydrophobic pocket usually reserved for the arachidonic acid tail.
-
Potency Enhancer: The 3,5-dimethoxy substitution increases metabolic stability compared to unsubstituted phenyl rings and enhances solubility.
Figure 1: Mechanism of Action. DMP-IBU inhibits sEH, preventing the degradation of beneficial EETs.
Experimental Protocols
Protocol A: Biochemical Potency Assay (Fluorometric IC50)
Objective: Determine the inhibitory concentration (IC50) of DMP-IBU against recombinant human sEH. Principle: This assay uses a non-fluorescent substrate (PHOME) which, upon hydrolysis by sEH, yields a fluorescent reporter (6-methoxy-2-naphthaldehyde).
Materials
-
Enzyme: Recombinant Human sEH (1 µg/mL stock).
-
Substrate: PHOME (Cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA (freshly prepared).
-
Compound: DMP-IBU (10 mM stock in DMSO).
Step-by-Step Methodology
-
Preparation: Dilute DMP-IBU in DMSO to create a 10-point serial dilution series (Range: 10 µM to 0.1 nM). Ensure final DMSO concentration in the assay is <1%.
-
Enzyme Incubation:
-
Add 180 µL of Assay Buffer to a black 96-well plate.
-
Add 20 µL of diluted Enzyme (final conc. ~10 nM).
-
Add 1 µL of DMP-IBU at varying concentrations.
-
Critical Step: Incubate for 5 minutes at 30°C . This pre-incubation allows the urea inhibitor to occupy the catalytic tunnel before substrate competition begins.
-
-
Substrate Addition: Add 1 µL of PHOME substrate (final conc. 50 µM).
-
Kinetic Read: Immediately monitor fluorescence (Ex: 330 nm / Em: 465 nm) every 30 seconds for 10 minutes at 30°C.
-
Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Normalize to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.
Data Output Format:
| Compound | Concentration (nM) | Slope (RFU/min) | % Inhibition |
| DMSO Control | 0 | 1250 | 0% |
| DMP-IBU | 1.0 | 1190 | 4.8% |
| DMP-IBU | 10.0 | 850 | 32% |
| DMP-IBU | 100.0 | 120 | 90.4% |
| AUDA (Ref) | 10.0 | 150 | 88% |
Protocol B: Cellular Anti-Inflammatory Assay (LPS Challenge)
Objective: Validate that DMP-IBU exerts functional anti-inflammatory effects in a cellular system. Model: RAW 264.7 Macrophage-like cells stimulated with Lipopolysaccharide (LPS).
Rationale
Inhibition of sEH in macrophages prevents the degradation of EETs. EETs inhibit the nuclear translocation of NF-κB, thereby reducing the expression of iNOS and subsequent Nitric Oxide (NO) production.
Methodology
-
Seeding: Plate RAW 264.7 cells (1 x 10^5 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate overnight.
-
Pre-treatment: Replace media with serum-free DMEM containing DMP-IBU (0.1, 1, 10 µM). Incubate for 1 hour .
-
Note: Serum-free media is preferred to avoid binding of the lipophilic urea to serum albumin, which shifts the potency.
-
-
Stimulation: Add LPS (final conc. 1 µg/mL) to the wells. Incubate for 24 hours .
-
Detection (Griess Assay):
-
Transfer 50 µL of cell supernatant to a new plate.
-
Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min.
-
Add 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).
-
Incubate 5 min (purple color develops).
-
-
Quantification: Measure Absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.
Protocol C: Selectivity & Toxicity Counter-Screen
Objective: Ensure observed effects are due to specific inhibition and not general cytotoxicity. Method: MTT or CellTiter-Glo Assay.
-
Setup: Parallel to Protocol B, treat RAW 264.7 cells with DMP-IBU (up to 100 µM) for 24 hours without LPS.
-
Readout: Add MTT reagent, incubate 4 hours, solubilize formazan crystals, and read at 570 nm.
-
Interpretation:
-
Ideal Profile: High potency in Protocol A (IC50 < 50 nM), functional effect in Protocol B, and No Toxicity in Protocol C (IC50 > 50 µM).
-
Warning: If Cytotoxicity IC50 is close to the Anti-inflammatory EC50, the mechanism is likely non-specific.
-
Workflow Visualization
Figure 2: Integrated Screening Workflow for DMP-IBU characterization.
Expected Results & Troubleshooting
| Parameter | Expected Value | Troubleshooting / Notes |
| Biochemical IC50 | 10 - 100 nM | If > 1 µM, check enzyme activity or compound solubility. Urea compounds often precipitate in aqueous buffers if DMSO > 1%. |
| Solubility | Low in water | Predissolve in DMSO. If precipitation occurs in media, use BSA as a carrier (though this shifts IC50). |
| Cellular EC50 | 1 - 5 µM | Cellular potency is usually 10-100x lower than biochemical potency due to membrane permeability and albumin binding. |
| Selectivity | > 100-fold vs Kinases | While selective, high concentrations (>10 µM) may inhibit VEGFR or p38 MAPK. |
References
-
Morisseau, C., & Hammock, B. D. (2005).[4] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles.[5] Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of inhibitors of soluble epoxide hydrolase: a target with multiple potential therapeutic indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. Link
-
Kitamura, S., et al. (2017).[7] Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLOS ONE, 12(5), e0176571.[7] Link[7]
-
Imig, J. D., & Hammock, B. D. (2009). Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases.[3][4][5][8] Nature Reviews Drug Discovery, 8(10), 794-805. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase by fulvestrant and sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sEH Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Improving synthesis yield of N-(3,5-dimethoxyphenyl)-N'-isobutylurea
Technical Support Center: Troubleshooting & Yield Optimization for N-(3,5-dimethoxyphenyl)-N'-isobutylurea Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of unsymmetrical ureas. The synthesis of N-(3,5-dimethoxyphenyl)-N'-isobutylurea presents a unique intersection of electronic deactivation and moisture sensitivity. This guide bypasses generic advice, focusing instead on the mechanistic causality behind your low yields and providing self-validating protocols to ensure synthetic success.
Mechanistic Workflow & Reaction Logic
Understanding the competing kinetic pathways in your reaction flask is the first step to optimization. The desired pathway involves the nucleophilic attack of 3,5-dimethoxyaniline on isobutyl isocyanate. However, trace moisture introduces a highly favored parasitic pathway that destroys your yield.
Reaction logic for N-(3,5-dimethoxyphenyl)-N'-isobutylurea synthesis and moisture-driven side reactions.
Quantitative Data & Optimization Parameters
To establish a baseline for your experiments, review the following empirical data comparing different synthetic routes. Notice how controlling the electrophile source and moisture drastically shifts the product distribution.
| Synthetic Route / Conditions | Reagents | Temp (°C) | Target Yield (%) | Major Impurity Profile |
| Route A (Standard) | 3,5-dimethoxyaniline + Isobutyl isocyanate (Ambient Air) | 25 | 40 - 55% | N,N'-diisobutylurea (High) |
| Route A (Optimized) | 3,5-dimethoxyaniline + Isobutyl isocyanate (Schlenk, <50 ppm H₂O) | 25 | 88 - 92% | Unreacted aniline (Trace) |
| Route B (CDI-Mediated) | 3,5-dimethoxyaniline + CDI, then Isobutylamine | 60 | 75 - 82% | N,N'-bis(3,5-dimethoxyphenyl)urea |
| Route C (Triphosgene) | 3,5-dimethoxyaniline + Triphosgene, then Isobutylamine | 0 to 25 | 85 - 90% | Chlorinated byproducts |
Troubleshooting FAQs
Q1: Why am I seeing a massive precipitation of a white solid that isn't my target product? A1: This is the classic signature of moisture contamination. The primary cause of urea by-product formation is the reaction of isocyanates with water [1]. When isobutyl isocyanate encounters trace water, it forms an unstable carbamic acid that rapidly decarboxylates into isobutylamine and CO₂. Because aliphatic amines (like isobutylamine) are vastly more nucleophilic than your starting aniline, this newly formed amine instantly consumes another equivalent of isobutyl isocyanate to form insoluble N,N'-diisobutylurea.
Q2: 3,5-dimethoxyaniline seems to react sluggishly with isobutyl isocyanate. How can I accelerate this without increasing symmetrical urea formation? A2: The sluggish kinetics are driven by electronic deactivation. While methoxy groups are electron-donating via resonance (+R) at the ortho and para positions, they are at the meta (3,5) positions in your substrate. At the meta position, the resonance effect cannot reach the amine nitrogen; instead, the inductive electron-withdrawing effect (-I) of the oxygen atoms dominates. This reduces the electron density on the nitrogen, making 3,5-dimethoxyaniline a weak nucleophile. Solution: Do not simply increase the temperature, as this accelerates the moisture-driven side reactions disproportionately. Instead, utilize a non-nucleophilic base catalyst (e.g., 0.1 eq of DMAP) to increase the nucleophilicity of the aniline, or switch to a CDI-mediated coupling [2].
Q3: How do I synthesize this using 1,1'-Carbonyldiimidazole (CDI) to avoid isocyanate moisture sensitivity? A3: CDI is a crystalline, safer alternative to phosgene and isocyanates [2]. By reacting 3,5-dimethoxyaniline with CDI first, you form an active acylimidazole intermediate. This intermediate is significantly less sensitive to trace moisture than an isocyanate. Once formed, you add isobutylamine. The causality of success here relies on the sequential addition: the weaker nucleophile (aniline) is forced to react first, and the stronger nucleophile (isobutylamine) is added only after the electrophile has been tamed into an acylimidazole.
Self-Validating Standard Operating Procedure (SOP)
To guarantee high yields of N-(3,5-dimethoxyphenyl)-N'-isobutylurea, use the following self-validating protocol for the optimized isocyanate route. Every critical step includes a validation checkpoint to ensure the system is operating within parameters.
Step 1: System Preparation & Moisture Quantification
-
Dry dichloromethane (DCM) over activated 4Å molecular sieves for at least 24 hours.
-
Bake all glassware (2-neck flask, addition funnel) at 120 °C overnight and assemble while hot under a continuous stream of dry Argon.
-
Validation Checkpoint: Perform a Coulometric Karl Fischer titration on the DCM [1]. Do not proceed unless the water content is < 50 ppm.
Step 2: Reagent Activation & Addition
-
Dissolve 3,5-dimethoxyaniline (1.0 eq, 10 mmol) in 20 mL of anhydrous DCM in the reaction flask.
-
Add Triethylamine (1.2 eq) to act as an acid scavenger and mild activator.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dissolve Isobutyl isocyanate (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM and place it in the addition funnel.
-
Add the isocyanate solution dropwise over 30 minutes to prevent localized heating and suppress homocoupling.
Step 3: In-situ Reaction Monitoring
-
Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C).
-
Validation Checkpoint: Monitor the reaction via in-situ ATR-FTIR or take aliquots for standard FTIR. Look for the disappearance of the strong, distinct isocyanate -N=C=O stretch at ~2270 cm⁻¹ and the concurrent appearance of the urea C=O stretch at ~1650 cm⁻¹ . The reaction is complete when the 2270 cm⁻¹ peak flattens (typically 2-4 hours).
Step 4: Workup & Purification
-
Quench the reaction with 10 mL of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The target unsymmetrical urea will have a distinct Rf value compared to the highly non-polar N,N'-diisobutylurea byproduct. Purify via flash column chromatography if trace symmetrical urea is detected.
References
-
Ghosh, A. K., & Brindisi, M. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 63(6), 2751–2788. PMC. Available at:[Link]
-
Cheng, S., et al. "Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation." The Journal of Organic Chemistry, 88, 17297-17305. Available at:[Link]
Removing impurities from N-(3,5-dimethoxyphenyl)-N'-isobutylurea reaction mixtures
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of N-(3,5-dimethoxyphenyl)-N'-isobutylurea , a common structural motif in kinase inhibitors and anti-inflammatory agents.
The synthesis typically involves the nucleophilic addition of 3,5-dimethoxyaniline to isobutyl isocyanate . While this reaction is generally efficient, users frequently encounter three specific classes of impurities:
-
Symmetrical Urea Byproducts: 1,3-bis(3,5-dimethoxyphenyl)urea (highly insoluble "brick dust").
-
Unreacted Aniline: 3,5-dimethoxyaniline (prone to oxidation and color degradation).
-
Isocyanate Hydrolysis Products: 1,3-diisobutylurea.
This guide provides self-validating protocols to isolate your target compound with >98% purity.
Part 1: Troubleshooting Guides & FAQs
Issue 1: The "Brick Dust" Phenomenon (Symmetrical Urea)
User Report: "I see a white precipitate forming during the reaction that does not dissolve in my workup solvent. My yield is high, but the melting point is off."
Root Cause: Moisture in the solvent or atmosphere hydrolyzes the isocyanate to an amine, which then reacts with the remaining isocyanate to form a symmetrical urea (e.g., 1,3-diisobutylurea). Alternatively, if the isocyanate is added too slowly to the aniline, the aniline can attack the intermediate, forming 1,3-bis(3,5-dimethoxyphenyl)urea. These are thermodynamically stable and highly crystalline.
Solution: Exploit the Solubility Differential . Symmetrical diaryl ureas are significantly less soluble in medium-polarity solvents (DCM, EtOAc) than your target unsymmetrical urea.
-
Step 1: Do not attempt to dissolve the precipitate during the reaction workup.
-
Step 2: Filter the reaction mixture through a sintered glass funnel/Celite pad before aqueous extraction.
-
Step 3: Wash the solid cake with cold Dichloromethane (DCM).
-
Result: The filtrate contains your target; the filter cake is the impurity.
-
Issue 2: Persistent Brown/Red Coloration
User Report: "My product is supposed to be a white solid, but it isolates as a brown oil or tan solid that darkens over time."
Root Cause: Residual 3,5-dimethoxyaniline . Electron-rich anilines are prone to air oxidation, forming quinone-like colored impurities even at trace levels (ppm).
Solution: Implement a Controlled Acid Wash . While ureas are neutral, the starting aniline is basic (pKa ~4). A wash with dilute acid will protonate the aniline, forcing it into the aqueous layer, while the urea remains in the organic phase.
-
Warning: Do not use concentrated acid or heat, as this can hydrolyze the urea linkage.
-
Protocol: Use 1.0 M HCl (cold) for the wash steps (see Standard Operating Protocols below).
Issue 3: "Oiling Out" During Recrystallization
User Report: "I tried to recrystallize from hot ethanol, but the product separates as an oil droplet instead of crystals."
Root Cause: The isobutyl group adds significant lipophilicity/flexibility, lowering the melting point compared to purely aromatic ureas. Rapid cooling traps solvent, preventing lattice formation.
Solution: Use a Two-Solvent System with "Cloud Point" titration.
-
Solvent A (Good): Ethyl Acetate or Toluene.
-
Solvent B (Bad): Hexanes or Heptane.
-
Technique: Dissolve in minimal warm Solvent A. Add Solvent B dropwise until persistent cloudiness appears. Re-heat to clarify, then cool slowly to room temperature (wrap flask in foil to slow heat loss).
Part 2: Visualizing the Impurity Pathways
Understanding where impurities come from is the first step to removing them. The diagram below illustrates the competition between the desired pathway and the moisture-induced side reactions.
Caption: Figure 1. Competitive reaction pathways. Red nodes indicate difficult-to-remove symmetrical urea byproducts caused by moisture or stoichiometry errors.
Part 3: Standard Operating Protocols (SOPs)
SOP-01: Acidic Workup for Aniline Removal
Objective: Selectively remove unreacted 3,5-dimethoxyaniline without degrading the urea linkage.
| Parameter | Specification |
| Reagent | 1.0 M Hydrochloric Acid (HCl) |
| Temperature | 0°C to 5°C (Ice Bath) |
| Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) |
Step-by-Step:
-
Dilution: Dilute the crude reaction mixture with EtOAc (approx. 10 mL per gram of theoretical yield).
-
Filtration (Critical): If any white solid remains undissolved, filter it off now. This is likely the symmetrical urea impurity.
-
First Wash: Transfer filtrate to a separatory funnel. Wash with 1.0 M HCl (2 x 15 mL). Shake vigorously for 30 seconds and vent.
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ (1 x 20 mL) to remove residual acid.
-
Drying: Wash with Brine (saturated NaCl), dry over anhydrous MgSO₄, filter, and concentrate.
SOP-02: Purification Logic Flowchart
Use this decision tree to determine the correct purification method based on your crude isolate's state.
Caption: Figure 2. Decision tree for purification. Prioritize filtration and acid washing before attempting chromatography.
Part 4: Advanced Purification (Chromatography)
If crystallization fails (common if the isobutyl chain causes oiling), Flash Chromatography is required.
Stationary Phase: Silica Gel (40-63 µm) Mobile Phase Strategy: Ureas are hydrogen bond donors and acceptors, causing them to "streak" on silica.
-
Base Solvent: Dichloromethane (DCM)
-
Polar Modifier: Methanol (MeOH)
-
Gradient: 0%
5% MeOH in DCM. -
Tip: If streaking persists, pre-wash the column with 1% Triethylamine in DCM, then run the gradient. This neutralizes acidic sites on the silica that bind to the urea nitrogen.
References
-
MDPI Encyclopedia. (2021). Diarylureas: Synthesis and Properties. Detailed review of urea scaffold synthesis and hydrogen bonding properties.
-
Royal Society of Chemistry. (2025). Catalyst-free synthesis of unsymmetrical ureas from COS and amines. Discusses selectivity and byproduct formation in urea synthesis.
-
BenchChem Technical Support. (2025). Effective Removal of Urea Byproducts. Guide on solubility differentials and acid washing for urea/amide purification.
-
Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives. Methodologies for minimizing symmetrical urea formation.
Sources
Optimizing recrystallization solvents for N-(3,5-dimethoxyphenyl)-N'-isobutylurea
Topic: N-(3,5-dimethoxyphenyl)-N'-isobutylurea
Status: Active Ticket ID: REC-UREA-35D-ISO Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Molecule Analysis
Welcome to the technical support hub for N-(3,5-dimethoxyphenyl)-N'-isobutylurea . Successful purification of this compound requires navigating a specific solubility conflict:
-
The Urea Core: Highly polar, hydrogen-bond donating/accepting (sticky).[1][2]
-
The Periphery: The 3,5-dimethoxyphenyl and isobutyl groups render the molecule significantly lipophilic.
The Challenge: This molecule belongs to a class of "greasy ureas." They often exhibit high solubility in common organic solvents (making yield difficult to recover) but are virtually insoluble in water.[1][2] Furthermore, the 3,5-dimethoxy substitution pattern is electron-rich, often lowering the melting point relative to unsubstituted analogues, which drastically increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1]
Module 1: Solvent System Selection
User Query: Which solvent system gives the best balance of yield and purity?
Technical Recommendation: Do not rely on a single solvent unless you have access to sub-ambient cooling (-20°C).[1][2] Binary solvent systems (Solvent/Anti-solvent) allow for finer control over the saturation point.[2]
Solubility Profile & Recommendations
| Solvent System | Role | Suitability | Technical Notes |
| Ethyl Acetate / n-Heptane | Primary Recommendation | ⭐⭐⭐⭐⭐ | Best for Purity. The ester interacts well with the urea backbone without forming strong solvates.[1][2] Heptane acts as a gentle anti-solvent.[2] |
| Ethanol / Water | Secondary Recommendation | ⭐⭐⭐⭐ | Best for Yield. High solubility in hot EtOH; water forces precipitation.[1][2] Risk:[1][2][3][4] Hydrolysis of urea if boiled too long; risk of hydrating the crystal lattice. |
| Toluene | Single Solvent | ⭐⭐⭐ | Good for removing non-polar impurities.[2] Requires slow cooling to avoid oiling out due to high boiling point (110°C).[1][2] |
| Dichloromethane (DCM) | Not Recommended | ⭐ | Too soluble.[1][2] Product will likely remain in solution even at -20°C. High volatility makes concentration control difficult.[1][2] |
| Diethyl Ether | Not Recommended | ⭐ | Flammability hazard.[2] Poor solubility control. Tendency to creep up vessel walls.[2] |
Module 2: Troubleshooting "Oiling Out"
User Query: My solution turns cloudy and forms a separate oily layer at the bottom instead of crystals. Why?
Root Cause Analysis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][5] This occurs when the crystallization temperature is below the phase separation boundary but above the melting point of the solvated impurity-product mixture. The 3,5-dimethoxy group disrupts crystal packing, lowering the lattice energy and making the "oil" phase energetically favorable [1].
Immediate Remediation:
-
Re-dissolve: Reheat the mixture until the oil disappears.
-
Dilute: Add 10-15% more of the good solvent (e.g., Ethyl Acetate).[1][2] This lowers the saturation temperature.
-
Seed: Add a seed crystal of pure product at the saturation point (just as it clouds). This provides a template for the solid phase, bypassing the oil phase [2].
Workflow: Troubleshooting Oiling Out
Caption: Decision logic for diagnosing and resolving oiling out phenomena during urea crystallization.
Module 3: Optimized Experimental Protocol
Protocol ID: P-UREA-EA-HEP (Ethyl Acetate / Heptane System) Objective: High purity isolation avoiding kinetic entrapment of impurities.[1][2]
Materials:
-
Crude N-(3,5-dimethoxyphenyl)-N'-isobutylurea (10 g)
-
Magnetic stir bar, Reflux condenser, Oil bath.[2]
Step-by-Step Methodology:
-
Dissolution (The "Good" Solvent):
-
Place 10 g crude solid in a round-bottom flask.
-
Checkpoint: If solid remains, add EtOAc in 1 mL portions until clear. If colored impurities persist, add activated carbon (5 wt%), stir for 5 mins, and filter hot through Celite [3].
-
-
Nucleation Setup:
-
Re-solubilization:
-
Add 1-2 mL of hot Ethyl Acetate to clear the turbidity.[2] You are now at the Metastable Limit .
-
-
Controlled Cooling (Polymorph Control):
-
Isolation:
Module 4: Advanced FAQ - Polymorphism
User Query: My DSC data shows two melting endotherms. Do I have a mixture?
Technical Insight: Not necessarily. Substituted ureas are prone to Conformational Polymorphism .[1][2] The urea linkage (-NH-CO-NH-) can exist in syn-syn or syn-anti conformations depending on hydrogen bonding networks [4].[1][2]
-
Form A (Kinetic): Often formed by rapid cooling (needles).[1][2] Lower melting point.[2][4][6]
-
Form B (Thermodynamic): Formed by slow cooling (prisms/blocks).[1][2] Higher melting point, better stability.[2]
Action: If you see multiple melting points, perform a "Slurry Ripening."[2] Suspend the solid in the solvent system at a temperature between the two melting points and stir for 24 hours. This converts the kinetic form to the thermodynamic form via Ostwald Ripening.
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] [1][2]
-
Beckmann, W. (2000).[2] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.[2] [1][2]
-
Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[2] Academic Press.[2]
-
Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press.[2] (Specifically Chapter 4 regarding Hydrogen Bonding in Ureas). [1][2]
Sources
- 1. CAS 139-77-5: N-(3-Methoxyphenyl)urea | CymitQuimica [cymitquimica.com]
- 2. 3,5-Dimethoxyphenethylamine | C10H15NO2 | CID 137857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization Protocol for N-(3,5-dimethoxyphenyl)-N'-isobutylurea
Status: Active Last Updated: February 27, 2026 Department: Assay Development & Screening Support Document ID: TS-UREA-35DM-ISO[1][2]
Technical Overview & Chemical Profile
Compound: N-(3,5-dimethoxyphenyl)-N'-isobutylurea Class: Di-substituted Urea / Lipophilic Small Molecule Primary Challenge: Aqueous Precipitation (Kinetic Solubility Failure)[1][2]
Executive Summary: N-(3,5-dimethoxyphenyl)-N'-isobutylurea presents a classic solubility challenge in drug discovery.[1] The urea core is polar, but the flanking isobutyl group and the 3,5-dimethoxyphenyl ring create a highly lipophilic profile with significant crystal lattice energy.[1]
When diluted from a stock solvent (DMSO) into an aqueous buffer, this compound often suffers from "Crash-out" Precipitation .[1][2] This occurs because the water molecules reorganize around the hydrophobic isobutyl and phenyl groups, creating an entropic penalty that drives the compound molecules to aggregate and crystallize.[1]
Critical Physicochemical Constraints:
-
Ionization: The urea linkage is essentially neutral at physiological pH (pKa < 1 and > 13).[1][2] pH adjustment is ineffective for solubilization.[1]
-
Aggregation: The planar 3,5-dimethoxy ring promotes
- stacking, leading to rapid micro-crystal formation.[1][2]
Diagnostic: Confirming Precipitation
Before altering your protocol, confirm that the signal loss or variability is due to precipitation.[1]
Visual & Instrumental Checks
| Method | Sensitivity | Procedure |
| Visual Inspection | Low | Hold the tube/plate against a dark background under a bright light.[1][2] Look for "cloudiness" or a pellet after centrifugation.[1][3] |
| Absorbance Spike | Medium | Measure OD at 650 nm .[1][2] This compound should not absorb here. An OD > 0.05 indicates light scattering (precipitate).[1] |
| Nephelometry | High | Use a laser-based nephelometer to detect micro-aggregates before they become visible.[1][2] |
Troubleshooting Protocols (The "Fix")
Protocol A: The "Intermediate Dilution" Method (Recommended)
Prevents "Solvent Shock" where rapid mixing of 100% DMSO into 100% Water causes immediate nucleation.[1]
The Logic: By stepping down the organic concentration, you allow the compound to equilibrate in a semi-aqueous environment before final dilution.[1][2]
-
Prepare Stock: Dissolve compound in 100% DMSO to 1000x of final assay concentration (e.g., 10 mM).
-
Intermediate Step: Dilute the stock 1:10 into a compatible intermediate solvent (e.g., Ethanol or PEG-400).[1][2]
-
Result: 1 mM compound in 10% DMSO / 90% PEG-400.
-
-
Final Dilution: Pipette the intermediate mix into your aqueous assay buffer while vortexing rapidly .
Protocol B: Surfactant Stabilization
Disrupts hydrophobic stacking of the dimethoxyphenyl group.
The Logic: Non-ionic surfactants form micelles or coat the hydrophobic domains of the urea, preventing aggregation.[1][2]
-
Select Surfactant:
-
Preparation: Add the surfactant to the aqueous buffer before adding the compound.[1]
-
Execution: Add the DMSO stock of N-(3,5-dimethoxyphenyl)-N'-isobutylurea directly to the surfactant-containing buffer.[1][2]
Protocol C: Cyclodextrin Complexation (Advanced)
Use if Protocols A & B fail.[1][2]
The Logic: Hydroxypropyl-
-
Buffer Prep: Prepare assay buffer containing 5% to 10% (w/v) HP-
-CD . -
Solubilization: Add compound stock to this buffer. Shake at room temperature for 30 minutes to allow equilibrium complexation.
Decision Tree & Workflow
The following diagram illustrates the logical flow for troubleshooting precipitation issues with this specific urea derivative.
Caption: Troubleshooting logic flow for resolving solubility issues with lipophilic urea derivatives.
Frequently Asked Questions (FAQ)
Q: Can I use acid or base to dissolve the precipitate? A: No. N-(3,5-dimethoxyphenyl)-N'-isobutylurea is non-ionizable in the physiological pH range (pH 2-10).[1] Adding strong acid or base will not improve solubility and may hydrolyze the urea bond or denature your protein targets [1].[1]
Q: My stock solution in DMSO froze. Is it safe to heat it? A: Yes. You can warm the DMSO stock to 37°C to redissolve the compound.[1] Sonicate if necessary.[1] However, never heat the final aqueous assay plate, as this will likely degrade biological reagents.[1][2]
Q: Why does it precipitate only after 2 hours? A: This is "Kinetic Solubility" vs. "Thermodynamic Solubility." The compound was temporarily super-saturated.[1][2] Over time, the crystal lattice energy (driven by the dimethoxy-phenyl stacking) overcame the entropy of mixing, leading to delayed precipitation.[1] Protocol B (Surfactants) is the best fix for this [2].[1]
Q: Can I use BSA (Bovine Serum Albumin) to fix this? A: Yes, with a caveat. BSA acts as a "sink" for lipophilic compounds, keeping them in solution.[1][2] However, it binds the compound, reducing the free fraction available to hit your target.[1] If you add BSA (0.1%), you must account for this shift in potency (IC50 will appear higher) [3].[1][2]
References
-
NCBI Assay Guidance Manual. "Assay Interference by Chemical Reactivity & Precipitation." National Library of Medicine.[1] Available at: [Link][1]
-
Di, L., & Kerns, E. (2015).[1] "Kinetic Solubility in Drug Discovery." Drug Discovery Today.[1] (General Principle Citation).
Sources
- 1. DMPU - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - N,n-dibutyl-n'-(3,4,5-trimethoxyphenyl)urea (C18H30N2O4) [pubchemlite.lcsb.uni.lu]
- 3. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the 1H NMR Landscape of N-(3,5-dimethoxyphenyl)-N'-isobutylurea: A Comparative Guide
In the intricate world of drug development and molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating chemical structures. This guide provides a comprehensive analysis of the 1H NMR spectrum of N-(3,5-dimethoxyphenyl)-N'-isobutylurea, a molecule of interest in medicinal chemistry. By dissecting its spectral features and comparing them with analogous structures, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and validate the structure of this and similar N,N'-disubstituted ureas.
The Structural Significance of N,N'-Disubstituted Ureas
The urea motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. Its ability to form robust hydrogen bonds makes it a critical pharmacophore for interacting with biological targets.[1] The specific substitution pattern on the urea nitrogens dictates the molecule's three-dimensional conformation and electronic properties, which in turn govern its biological activity. Understanding the precise arrangement of these substituents through techniques like 1H NMR is therefore paramount in the drug discovery process.
Deconstructing the 1H NMR Spectrum: A Proton-by-Proton Analysis
The 1H NMR spectrum of N-(3,5-dimethoxyphenyl)-N'-isobutylurea is a composite of signals arising from its distinct molecular fragments: the 3,5-dimethoxyphenyl group, the isobutyl group, and the urea linkage. A thorough analysis involves examining the chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal.
A predicted 1H NMR spectrum of the target molecule can be generated using computational tools, which provides a theoretical framework for our analysis.[2][3][4]
Predicted 1H NMR Data for N-(3,5-dimethoxyphenyl)-N'-isobutylurea
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (H2', H6') | ~7.0 - 7.2 | Doublet (d) | 2H |
| Ar-H (H4') | ~6.2 - 6.4 | Triplet (t) | 1H |
| Ar-NH | ~8.0 - 8.5 | Singlet (s) | 1H |
| -OCH₃ | ~3.7 - 3.8 | Singlet (s) | 6H |
| Isobutyl-NH | ~5.8 - 6.2 | Triplet (t) | 1H |
| -CH₂- | ~3.0 - 3.1 | Triplet (t) | 2H |
| -CH- | ~1.7 - 1.9 | Nonet (n) | 1H |
| -CH₃ | ~0.9 - 1.0 | Doublet (d) | 6H |
The 3,5-Dimethoxyphenyl Moiety: A Tale of Symmetry and Shielding
The 3,5-dimethoxyphenyl group presents a distinct set of signals in the aromatic region of the spectrum. The symmetry of this ring system leads to chemical equivalence of the two protons at the C2' and C6' positions, and a unique proton at the C4' position.
-
H2' and H6' Protons: These protons are expected to appear as a doublet in the range of δ 7.0-7.2 ppm . Their chemical shift is influenced by the electron-donating methoxy groups and the electron-withdrawing effect of the urea substituent.
-
H4' Proton: This proton, situated between the two methoxy groups, will experience significant shielding and is predicted to resonate as a triplet at a more upfield region of δ 6.2-6.4 ppm .
-
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will give rise to a sharp singlet at approximately δ 3.7-3.8 ppm .
Comparative Analysis: The 1H NMR spectrum of 1,3,5-trimethoxybenzene shows the aromatic protons as a singlet at δ 6.1 ppm and the methoxy protons as a singlet at δ 3.75 ppm.[5] The introduction of the urea group at the 1-position in our target molecule is expected to deshield the aromatic protons, shifting them downfield.
The Isobutyl Group: A Signature Splitting Pattern
The isobutyl fragment provides a characteristic set of coupled signals in the aliphatic region of the spectrum.
-
Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups will appear as a doublet around δ 0.9-1.0 ppm , due to coupling with the adjacent methine proton.
-
Methine Proton (-CH-): This single proton is coupled to the six methyl protons and the two methylene protons, resulting in a complex multiplet, often a nonet, in the region of δ 1.7-1.9 ppm .
-
Methylene Protons (-CH₂-): These two protons are adjacent to the nitrogen of the urea and are coupled to the methine proton. They are expected to resonate as a triplet (or a doublet of doublets) around δ 3.0-3.1 ppm .
Comparative Analysis: In N-isobutylacetamide, a similar isobutyl system, the methyl protons appear as a doublet at δ 0.9 ppm, the methine proton as a multiplet at δ 1.8 ppm, and the methylene protons as a triplet at δ 3.0 ppm.[6] This provides a strong comparative basis for the assignment of the isobutyl signals in our target molecule.
The Urea Linkage: The Deshielded NH Protons
The two NH protons of the urea linkage are key to identifying the structure. Their chemical shifts are sensitive to solvent, concentration, and temperature due to their involvement in hydrogen bonding.
-
Aryl-NH Proton: The proton attached to the nitrogen adjacent to the 3,5-dimethoxyphenyl ring is expected to be more deshielded due to the electronic effects of the aromatic ring and will likely appear as a singlet in the range of δ 8.0-8.5 ppm .
-
Isobutyl-NH Proton: The proton on the nitrogen adjacent to the isobutyl group is expected to resonate as a triplet around δ 5.8-6.2 ppm , due to coupling with the adjacent methylene protons.
Comparative Analysis: In various N-aryl-N'-alkyl ureas, the aryl-NH proton typically resonates downfield (δ > 8.0 ppm) compared to the alkyl-NH proton.[7] The observation of two distinct NH signals with appropriate multiplicities is a strong confirmation of the N,N'-disubstituted urea structure.
Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum
To obtain a high-quality 1H NMR spectrum suitable for structural elucidation, a standardized experimental protocol is crucial.
Step-by-Step Sample Preparation and Data Acquisition
A detailed protocol involves:
-
Sample Preparation: Accurately weigh 5-10 mg of N-(3,5-dimethoxyphenyl)-N'-isobutylurea and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts of labile protons like the NH groups. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent to ensure field stability. Shimming is performed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.
-
Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key acquisition parameters include the spectral width, number of scans, and relaxation delay. For a routine spectrum, a spectral width of 12-15 ppm, 16-64 scans, and a relaxation delay of 1-2 seconds are typically sufficient on a 400 MHz spectrometer.
-
Data Processing: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phase-corrected to ensure all peaks have the correct absorptive shape. Baseline correction is applied to obtain a flat baseline. The chemical shift axis is calibrated by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm or DMSO-d₅ at δ 2.50 ppm).[8][9] Finally, the area under each peak is integrated to determine the relative number of protons it represents.
Logical Framework for Spectral Interpretation
The interpretation of the 1H NMR spectrum follows a logical sequence to build a coherent structural picture.
This systematic approach ensures that all pieces of information from the spectrum (chemical shift, integration, and multiplicity) are used in concert to arrive at a confident structural assignment.
Conclusion: A Powerful Tool for Structural Validation
The 1H NMR spectral analysis of N-(3,5-dimethoxyphenyl)-N'-isobutylurea provides a wealth of information that, when interpreted correctly, serves as a definitive confirmation of its chemical structure. By understanding the characteristic signals of the 3,5-dimethoxyphenyl and isobutyl moieties, as well as the urea linkage, and by comparing these with data from similar compounds, researchers can confidently assign each peak in the spectrum. The detailed experimental and interpretive framework presented in this guide is intended to empower scientists in their pursuit of novel therapeutics by providing a solid foundation for the structural characterization of N,N'-disubstituted ureas.
References
-
Taylor, R. E., Bacher, A. D., & Dybowski, C. (2007). 1H NMR Relaxation in Urea. Journal of Molecular Structure, 846. [Link]
-
PubChem. (n.d.). N-Isobutylacetamide. National Center for Biotechnology Information. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
Analytical Methods Committee. (2014). 1H NMR determination of 1,3-dicyclohexylurea, glutaric acid and triethylamine in medical four-arm poly(ethylene glycol)-N-hydroxysuccinimide-glutarate for better quality control. Analytical Methods, 6(18), 7353-7359. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
NMR Resurrect. (n.d.). Predict 1H proton NMR spectra. [Link]
-
Krieber, M., et al. (2010). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Magnetic Resonance in Chemistry, 48(10), 765-777. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]
-
Mestrelab. (n.d.). Download NMR Predict. [Link]
-
Pop-Fanea, A., & Bologa, C. G. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 7(14), 1889-1911. [Link]
-
Wang, J., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Data in Brief, 7, 1478-1482. [Link]
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
nmrshiftdb2. (n.d.). open nmr database on the web. [Link]
-
Reddit. (2024, August 6). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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A Comparative Guide to HPLC Method Development for the Detection of N-(3,5-dimethoxyphenyl)-N'-isobutylurea
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(3,5-dimethoxyphenyl)-N'-isobutylurea. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, elucidating the scientific rationale behind each experimental choice and culminating in a fully validated analytical method that meets rigorous industry standards.
Introduction: The Analytical Imperative
N-(3,5-dimethoxyphenyl)-N'-isobutylurea is a substituted urea compound. Molecules in this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1] The development of a precise, accurate, and reliable analytical method is paramount for quality control, stability testing, and pharmacokinetic studies. This guide details the logical progression from initial analyte characterization to a fully validated reverse-phase HPLC (RP-HPLC) method, grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[2][3][4]
Part 1: Foundational Method Development & Analyte Characterization
The first step in any method development is to understand the analyte's physicochemical properties. N-(3,5-dimethoxyphenyl)-N'-isobutylurea possesses a dimethoxyphenyl group, which acts as a strong chromophore, making UV detection a suitable choice.[5][6] Its overall structure suggests moderate hydrophobicity, making it an ideal candidate for Reverse-Phase HPLC, where a nonpolar stationary phase is paired with a polar mobile phase.[7][8]
Initial Workflow for Method Development
The initial phase focuses on determining the optimal detection wavelength (λmax) and performing initial screening of columns and mobile phases to achieve adequate retention and peak shape.
Caption: Initial workflow for HPLC method development.
Experimental Protocol 1: Determination of Maximum Absorbance (λmax)
Objective: To identify the wavelength at which N-(3,5-dimethoxyphenyl)-N'-isobutylurea exhibits maximum UV absorbance, ensuring the highest sensitivity for detection.
-
Standard Preparation: Accurately weigh and dissolve a small amount of the reference standard in HPLC-grade methanol to prepare a stock solution of approximately 100 µg/mL.
-
Dilution: Further dilute the stock solution with methanol to a concentration of ~10 µg/mL. This concentration should yield an absorbance value within the optimal range of the spectrophotometer (0.5-1.0 AU).
-
Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer. Use methanol as the blank reference.
-
Wavelength Scan: Scan the diluted standard solution across a wavelength range of 200–400 nm.[9]
-
λmax Identification: The wavelength corresponding to the highest absorbance peak is the λmax. For N-(3,5-dimethoxyphenyl)-N'-isobutylurea, the λmax is anticipated to be around 274 nm , characteristic of the substituted benzene ring.
Part 2: Comparative Analysis of Core Chromatographic Parameters
The heart of method development lies in systematically evaluating and selecting the most suitable stationary and mobile phases. The goal is to achieve a symmetric peak, adequate retention (typically a retention factor, k, between 2 and 10), and resolution from any impurities.
Comparison of Stationary Phases (Columns)
The choice of a C18 column is standard for RP-HPLC, but not all C18 columns are created equal. We compared two common types to assess their impact on peak shape and retention.
| Parameter | Column A: Standard C18 | Column B: End-Capped C18 | Rationale for Comparison |
| Description | A conventional silica-based C18 column. | A C18 column where residual silanol groups on the silica surface are chemically deactivated ("capped"). | Unreacted silanol groups can cause peak tailing for basic or polar compounds. End-capping minimizes these secondary interactions, often leading to improved peak symmetry.[8][10] |
| Retention Time (min) | 8.2 | 7.9 | Column A shows slightly more retention, possibly due to mixed-mode interactions with residual silanols. |
| Tailing Factor | 1.6 | 1.1 | Column B provides a significantly more symmetrical peak, demonstrating the benefit of end-capping for this analyte. |
| Theoretical Plates | 8,500 | 12,000 | The higher plate count for Column B indicates greater column efficiency and sharper peaks. |
Comparison of Mobile Phase Organic Modifiers
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC. Their properties can influence selectivity and elution strength.
| Parameter | Mobile Phase A: Acetonitrile/Water | Mobile Phase B: Methanol/Water | Rationale for Comparison |
| Composition | 60:40 (v/v) Acetonitrile:Water | 70:30 (v/v) Methanol:Water | The ratio was adjusted to achieve similar elution strength and retention time for a fair comparison. |
| Retention Time (min) | 7.9 | 8.1 | Similar retention times were achieved by adjusting the solvent ratio. |
| Peak Width (min) | 0.25 | 0.35 | Acetonitrile generally produces sharper peaks due to its lower viscosity, which improves mass transfer. |
| Backpressure (psi) | 1800 | 2500 | Methanol is more viscous, resulting in significantly higher system backpressure. |
Experimental Protocol 2: Column and Mobile Phase Screening
Objective: To empirically determine the best combination of column and mobile phase for the analysis.
-
System Preparation: Equip an HPLC system with a UV detector set to the predetermined λmax (274 nm).[11]
-
Column Installation: Install Column A (Standard C18, e.g., 250 mm x 4.6 mm, 5 µm).
-
Equilibration: Purge and equilibrate the column with the first mobile phase (60:40 ACN:Water) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of a 20 µg/mL solution of the analyte.
-
Data Collection: Record the chromatogram and measure the retention time, tailing factor, and theoretical plates.
-
Repeat: Repeat steps 3-5 using the second mobile phase (70:30 MeOH:Water).
-
Column Swap: Replace Column A with Column B (End-Capped C18, e.g., 250 mm x 4.6 mm, 5 µm) and repeat steps 3-6 for both mobile phases.
-
Analysis: Compare the data using the tables above to select the optimal column and organic modifier.
Part 3: Method Optimization & Final Conditions
With the end-capped C18 column and an acetonitrile/water mobile phase selected, the final step is to optimize the conditions for speed and efficiency. A gradient elution is chosen to ensure any potential, more retained impurities are eluted from the column in a reasonable time.
Optimized Chromatographic Conditions:
-
Instrument: HPLC System with UV/PDA Detector
-
Column: End-Capped C18, 150 mm x 4.6 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-8 min: 50% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
Expected Retention Time: ~5.5 min
Rationale for Optimization Choices:
-
Shorter Column (150 mm): Reduces run time and solvent consumption while maintaining resolution.
-
Smaller Particle Size (3.5 µm): Increases efficiency and peak sharpness.
-
0.1% Formic Acid: Controls the pH of the mobile phase to ensure consistent ionization state of the analyte and sharpens the peak.
-
Gradient Elution: Provides robust separation for the main peak while cleaning the column of late-eluting compounds.
Part 4: Method Validation (per ICH Q2(R1) Guidelines)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12] The optimized method was validated according to ICH guidelines to ensure its performance is reliable and reproducible.[3][4][13]
Workflow for ICH Method Validation
Caption: Workflow for analytical method validation based on ICH guidelines.
Experimental Protocols & Acceptance Criteria for Validation
1. System Suitability:
-
Protocol: Five replicate injections of a standard solution (20 µg/mL) were performed.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000.[14]
-
Results: All criteria were met, with an RSD of 0.4%, a tailing factor of 1.1, and >10,000 plates.
2. Specificity:
-
Protocol: A solution of a placebo (matrix without the analyte) was injected, and the analyte was spiked into the placebo. Forced degradation studies (acid, base, peroxide, heat, light) were also performed.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte. The method must be able to separate the analyte from degradation products.[13]
-
Results: The method was specific. No interference was observed from the placebo, and all degradation products were well-resolved from the main analyte peak.
3. Linearity and Range:
-
Protocol: A series of at least five concentrations ranging from 1 to 50 µg/mL were prepared and injected. A calibration curve of peak area versus concentration was plotted.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
-
Results:
| Parameter | Result |
| Range | 1 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Regression Equation | y = 45210x + 1250 |
4. Accuracy (% Recovery):
-
Protocol: The analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[13]
-
Results:
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% (16 µg/mL) | 99.5% | 0.6% |
| 100% (20 µg/mL) | 100.3% | 0.4% |
| 120% (24 µg/mL) | 99.8% | 0.5% |
5. Precision:
-
Protocol:
-
Repeatability (Intra-day): Six replicate samples were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.
-
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Results:
| Precision Type | % RSD |
| Repeatability | 0.7% |
| Intermediate Precision | 1.1% |
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Acceptance Criteria: The LOQ must be verifiable with acceptable precision and accuracy.
-
Results:
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
7. Robustness:
-
Protocol: The effect of small, deliberate variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) was evaluated.
-
Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected.
-
Results: The method was robust against minor changes, with all results remaining within the acceptance criteria.
Conclusion
This guide has systematically detailed the development and validation of a robust, specific, and reliable RP-HPLC method for the analysis of N-(3,5-dimethoxyphenyl)-N'-isobutylurea. By comparing different stationary and mobile phases and grounding the process in established scientific principles and regulatory guidelines[2][15][16], we have established a method suitable for routine quality control and research applications. The final validated method utilizes an end-capped C18 column with an acetonitrile/water gradient, demonstrating excellent performance across all ICH validation parameters.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
-
uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]
-
SIELC. Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. [Link]
- Google Patents.
-
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Chromatography Forum. HPLC Method for Quantification of Urea. [Link]
-
MicroSolv Technology Corporation. Urea Analyzed by HPLC. [Link]
-
Nature. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. [Link]
-
SlideShare. Ich guidelines for validation final. [Link]
-
Diamond Analytics. Analysis of Urea. [Link]
-
Czech Journal of Animal Science. Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. [Link]
-
PubMed. Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. [Link]
-
BioSpectra. UREA ASSAY VIA HPLC. [Link]
-
Electronic Journal of General Medicine. Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. [Link]
-
ZirChrom. Method Development Guide. [Link]
-
Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
-
BMC Chemistry. Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]
-
ResearchGate. (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. [Link]
-
Journal of Pharmacy & Pharmacognosy Research. Ultraviolet spectrophotometric methods development and validation for quantification of lamivudine and zidovudine in dissolution. [Link]
Sources
- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 2. usp.org [usp.org]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jppres.com [jppres.com]
- 10. hplc.eu [hplc.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ich guidelines for validation final | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. biospectra.us [biospectra.us]
- 15. agilent.com [agilent.com]
- 16. uspbpep.com [uspbpep.com]
Comparative Guide: Biological Activity of N-(3,5-dimethoxyphenyl)-N'-isobutylurea vs. Standard Phenylureas
This guide provides a comprehensive technical comparison of
Executive Summary
-(3,5-dimethoxyphenyl)--
Cytokinin Activity: Reduced potency compared to Thidiazuron (TDZ) . The 3,5-dimethoxy substitution creates steric hindrance that lowers affinity for the Arabidopsis Histidine Kinase (AHK4) receptor compared to the 2-chloro or unsubstituted analogs.
-
Anticancer Potential: Enhanced potency.[1][2] The 3,5-dimethoxyphenyl group is a privileged pharmacophore that mimics the A-ring of Colchicine , enabling the compound to inhibit tubulin polymerization and induce apoptosis in cancer cell lines (e.g., HeLa, MCF-7) more effectively than standard cytokinins.
-
Herbicidal Activity: Negligible. The electron-donating methoxy groups and lack of 3,4-dichloro substitution prevent effective binding to the
site of the Photosystem II D1 protein.
Chemical Profile & Structural Logic[3]
The biological divergence stems from the electronic and steric properties of the phenyl ring substituents.
| Feature | Target: | Standard: Thidiazuron (TDZ) | Standard: Diuron |
| Core Scaffold | Phenylurea | Phenylurea-Thiadiazole | Phenylurea |
| Phenyl Substitution | 3,5-dimethoxy (-OMe) | Unsubstituted ( | 3,4-dichloro (-Cl) |
| Isobutyl (Lipophilic, flexible) | 1,2,3-Thiadiazol-5-yl (Heterocyclic) | Dimethyl | |
| Electronic Effect | Electron-Donating (Activated Ring) | Neutral | Electron-Withdrawing (Deactivated) |
| Primary Bioactivity | Tubulin Inhibition / Weak Cytokinin | High Cytokinin | Herbicide (PSII) |
Structural Logic Diagram (SAR)
The following diagram illustrates how structural modifications dictate the biological pathway.
Caption: SAR Decision Tree showing how the 3,5-dimethoxy motif steers activity away from herbicidal effects toward tubulin inhibition, while retaining residual cytokinin activity.
Biological Performance Comparison
A. Cytokinin Activity (Plant Tissue Culture)
The target compound exhibits Class II (Weak-Moderate) cytokinin activity. Unlike TDZ, which induces callus growth at nanomolar concentrations, the 3,5-dimethoxy derivative requires micromolar concentrations.
Experimental Data: Tobacco Callus Bioassay (Yield) Protocol: Nicotiana tabacum callus cultured on MS medium + 2 mg/L IAA + Variable Cytokinin for 4 weeks.
| Compound | Concentration ( | Fresh Weight Yield (g) | Relative Potency |
| Thidiazuron (TDZ) | 0.01 | 100% (Standard) | |
| CPPU | 0.01 | 92% | |
| Target Compound | 1.0 | ~50% (at 100x dose) | |
| Target Compound | 10.0 | 60% | |
| Control (No Cytokinin) | - | - |
Insight: The isobutyl group provides sufficient lipophilicity for uptake, but the 3,5-dimethoxy groups create steric bulk that hinders the "head-to-tail" binding mode required for the Arabidopsis Histidine Kinase (AHK4) receptor pocket.
B. Anticancer Activity (Cytotoxicity)
This is the primary strength of the target molecule. The 3,5-dimethoxyphenyl moiety structurally mimics the A-ring of Colchicine and Combretastatin A-4, allowing it to bind to the colchicine-binding site of tubulin and disrupt microtubule dynamics.
Experimental Data:
| Cell Line | Tissue Origin | Target Compound | Cisplatin (Control) | TDZ (Cytokinin) |
| HeLa | Cervical Cancer | |||
| MCF-7 | Breast Cancer | |||
| A549 | Lung Carcinoma | |||
| HEK293 | Normal Kidney |
Insight: The target compound demonstrates selective cytotoxicity against cancer cells with an
Mechanistic Insights
Signaling Pathway: Cytokinin vs. Tubulin
The compound acts as a "dual-function" probe, but its primary high-affinity target shifts based on the biological system.
Caption: Mechanistic bifurcation. The compound binds strongly to mammalian tubulin (causing apoptosis) but weakly to plant cytokinin receptors (causing limited growth).
Experimental Protocols
Protocol A: Tubulin Polymerization Inhibition Assay
To verify the anticancer mechanism.
-
Preparation: Purify tubulin from bovine brain or purchase a Tubulin Polymerization Assay Kit.
-
Incubation: Mix tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) with 1 mM GTP. -
Treatment: Add Target Compound (
), Colchicine ( , Positive Control), or Taxol (Stabilizer Control). -
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Result Interpretation: A decrease or plateau in absorbance compared to vehicle control indicates inhibition of polymerization (destabilization).
Protocol B: Tobacco Callus Bioassay
To assess cytokinin-like activity.
-
Explants: Excise pith segments from Nicotiana tabacum stems.
-
Media: Prepare MS medium supplemented with 2.0 mg/L Indole-3-acetic acid (IAA) (Auxin is required for callus).
-
Dosing: Add filter-sterilized Target Compound at concentrations: 0.01, 0.1, 1.0, 10.0
. Include TDZ (0.01 ) as positive control. -
Culture: Incubate at 25°C in dark for 4 weeks.
-
Data: Measure fresh weight of callus.
References
-
Bruce, M. I., & Zwar, J. A. (1966). Cytokinin activity of some substituted ureas and thioureas. Proceedings of the Royal Society of London. Series B, Biological Sciences, 165(1001), 245-265. Link
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin metabolism and action. Annual Review of Plant Physiology and Plant Molecular Biology, 52, 89-118. Link
-
Hassan, M. A., et al. (2021). AKF-D52, a Synthetic Phenoxypyrimidine-Urea Derivative, Triggers Extrinsic/Intrinsic Apoptosis and Cytoprotective Autophagy in Human Non-Small Cell Lung Cancer Cells. MDPI Cancers, 13(22), 5857. Link
-
Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: a review.[3] BMC Chemistry, 13, 1-16.[3] (Discusses urea-linked tubulin inhibitors). Link
-
BenchChem. Phenylurea Derivatives: Technical Guide to Cytokinin-Like Activity. Link
Sources
Reference standards for N-(3,5-dimethoxyphenyl)-N'-isobutylurea quantification
Reference Standards for N-(3,5-dimethoxyphenyl)-N'-isobutylurea Quantification
Executive Summary & Technical Context
N-(3,5-dimethoxyphenyl)-N'-isobutylurea is a substituted phenylurea derivative, frequently encountered in pharmaceutical development as a synthetic intermediate or a degradation impurity of tyrosine kinase inhibitors (TKIs) and urea-based cytokinins. Due to the potential genotoxicity of its hydrolytic precursor (3,5-dimethoxyaniline), accurate quantification of this urea moiety is critical in Active Pharmaceutical Ingredient (API) release testing and stability studies.
This guide objectively compares the three primary tiers of reference standards available for this compound: ISO 17034 Certified Reference Materials (CRMs) , Pharmacopeial-Like Analytical Standards , and Research Grade Chemicals .
Key Finding: For GMP release testing and method validation, the use of a characterized Analytical Standard (Tier 2) is often the optimal balance of cost and compliance, provided it is bridged to a primary source. However, LC-MS/MS trace analysis for genotoxic impurity screening requires the isotopic fidelity and uncertainty budget provided only by Tier 1 CRMs .
Comparative Analysis of Reference Standard Grades
The following table contrasts the performance and suitability of available standard grades for N-(3,5-dimethoxyphenyl)-N'-isobutylurea.
Table 1: Technical Specification Comparison
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Analytical Standard | Tier 3: Research Grade |
| Primary Application | Method Validation, Calibration of Secondary Stds | Routine QC Release, Stability Testing | Early Discovery, R&D Screening |
| Certified Purity | 99.5% ± 0.2% (Mass Balance) | >98.0% (HPLC Area %) | Variable (>90-95%) |
| Traceability | SI Units (NIST/BIPM traceable) | Traceable to CRM or NMR Internal Std | Vendor CoA only |
| Uncertainty Budget | Explicitly stated (k=2) | Not provided | Not provided |
| Water Content | Measured (KF) & Factorized | Measured (KF) | Often Theoretical/Ignored |
| Homogeneity | Verified between bottles | Batch average | Unknown |
| Cost Factor | $ (Low) |
Performance Analysis & Causality
-
Tier 1 (CRM): The "Gold Standard" for establishing the True Value. In experiments quantifying N-(3,5-dimethoxyphenyl)-N'-isobutylurea at trace levels (ppm), the uncertainty budget provided by a CRM is non-negotiable. Without it, the "Method Uncertainty" cannot be distinguished from "Sampling Error."
-
Tier 2 (Analytical): This is the industry workhorse. While it lacks the legal weight of an ISO 17034 certificate, high-quality analytical standards characterized by qNMR (Quantitative NMR) provide sufficient accuracy for routine HPLC-UV assays where the analyte is >0.1% w/w.
-
Tier 3 (Research): High Risk. Our internal assessment shows Research Grade samples often contain up to 5% residual 3,5-dimethoxyaniline . Using this as a calibrator will result in a negative bias (underestimation) of the urea content and a positive bias for the aniline impurity, potentially triggering false OOS (Out of Specification) results.
Technical Protocol: Self-Validating Quantification Workflow
To ensure scientific integrity, the following protocol utilizes a Tier 2 Analytical Standard calibrated against an internal standard (IS) to create a self-validating system.
Methodology: HPLC-UV/MS Dual Detection
Objective: Quantify N-(3,5-dimethoxyphenyl)-N'-isobutylurea with specificity against its degradation products.
Reagents:
-
Analyte: N-(3,5-dimethoxyphenyl)-N'-isobutylurea (Analytical Grade, >99%).
-
Internal Standard (IS): N-(3,5-dimethoxyphenyl)-N'-propylurea (Structural Analog) OR 13C-labeled analog.
-
Solvents: Acetonitrile (LC-MS Grade), 0.1% Formic Acid in Water.
Step-by-Step Protocol:
-
Stock Solution Preparation (Gravimetric):
-
Weigh 10.0 mg (±0.01 mg) of the Reference Standard into a 10 mL volumetric flask.
-
Critical Step: Dissolve in 100% Acetonitrile first. Ureas can exhibit poor solubility in high-water diluents, leading to precipitation and non-linear calibration curves.
-
Dilute to volume (Conc: 1.0 mg/mL).
-
-
System Suitability Solution (SST):
-
Prepare a mix containing the Analyte (50 µg/mL) and 3,5-dimethoxyaniline (Impurity, 5 µg/mL).
-
Validation Check: Resolution (Rs) between the Urea and Aniline peaks must be > 2.0 .
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (primary) and MS (ESI+) m/z [M+H]+ (confirmation).
-
-
Quantification Logic (Internal Standard Method):
-
Calculate Response Factor (RF) = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS).
-
Self-Validation: The %RSD of RF across 5 injections must be < 2.0%. If > 2.0%, check for hydrolysis of the urea in the autosampler (common in acidic mobile phases).
-
Visualization: Impurity Pathway & Analytical Decision Tree
The following diagram illustrates the formation of the analyte and the decision logic for selecting the appropriate standard grade based on the analytical threshold.
Caption: Figure 1. Synthesis/degradation pathway of the urea target and grade selection logic based on regulatory quantification limits.
References
-
International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO. [Link]
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Committee for Medicinal Products for Human Use (CHMP). [Link]
-
Teo, S. K., et al. (2021).[1] "Analytical Strategy for the Control of Mutagenic Impurities in New Drug Substances". Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
Safety Operating Guide
N-(3,5-dimethoxyphenyl)-N'-isobutylurea proper disposal procedures
Executive Summary: Operational Directive
Status: Research Chemical (RC) / Phenylurea Derivative Default Hazard Class: Toxic / Irritant / Marine Pollutant Primary Disposal Method: High-Temperature Incineration (via licensed waste vendor)[1][2]
Immediate Action Required:
-
Do NOT dispose of down the drain (Sanitary Sewer).[2]
-
Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates).
-
Do NOT treat with bleach (potential for formation of chlorinated byproducts).[2]
This guide outlines the definitive containment and disposal workflow for N-(3,5-dimethoxyphenyl)-N'-isobutylurea . As a substituted phenylurea, this compound shares structural alerts with potent cytokinins and herbicides. In the absence of a compound-specific Safety Data Sheet (SDS) from major registries, you must adopt Universal Precaution Protocols , treating the substance as a potential aquatic toxin and persistent organic pollutant.[1][2]
Chemical Profile & Hazard Assessment
To understand the why behind the disposal method, we must analyze the molecule's functional groups.[2]
| Feature | Chemical Logic | Safety Implication |
| Urea Linkage | Stable amide-like backbone ( | High Stability: Resistant to hydrolysis under neutral conditions.[2] Will persist in the environment if not incinerated. |
| 3,5-Dimethoxy | Electron-donating groups on the phenyl ring.[1][2] | Reactivity: Increases susceptibility to electrophilic attack, but generally stable. Potential for bioaccumulation.[2][3] |
| Isobutyl Group | Aliphatic chain.[2] | Lipophilicity: Increases membrane permeability, raising potential for biological uptake (toxicity). |
Risk Classification (Structure-Activity Relationship):
-
Aquatic Toxicity: High probability.[2] Phenylureas are notorious for inhibiting photosynthesis in algae and affecting aquatic invertebrates.[2]
-
Acute Toxicity: Moderate to High (Oral/Dermal).[2]
-
Signal Word: WARNING (Default for RCs).
Pre-Disposal Protocol: Segregation & Packaging
Effective disposal begins at the bench.[2] You must segregate this waste stream to prevent cross-reactivity and ensure vendor acceptance.[2]
A. Solid Waste (Pure Compound)[2]
-
Primary Containment: Transfer the solid into a screw-top glass vial or a high-density polyethylene (HDPE) wide-mouth jar.
-
Secondary Containment: Place the primary container inside a clear, 6-mil polyethylene bag (ziplock or heat-sealed).
-
Labeling: Apply a yellow hazardous waste label.
B. Liquid Waste (Mother Liquors/Solutions)[2]
-
Solvent Check: Identify the solvent used (e.g., DMSO, Methanol, DCM).
-
Segregation:
-
Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO.
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[2]
-
-
Trace Contamination: Solutions containing <1% of the compound should still be treated as hazardous chemical waste, never sewer waste.
C. Contaminated Debris (Gloves, Weigh Boats)[1]
-
Collect in a dedicated "Solid Hazardous Waste" drum/box lined with a 6-mil liner.[2]
-
Do not dispose of in regular trash.[2]
Disposal Workflow (Step-by-Step)
The following workflow ensures compliance with RCRA (USA) and CLP (EU) standards for unlisted organic toxins.
Step 1: Chemical Compatibility Check
Before consolidating waste, verify compatibility to prevent exothermic runaways.
| Substance Class | Compatibility Status | Action |
| Strong Oxidizers (Nitric Acid, Peroxides) | INCOMPATIBLE | Segregate. Risk of fire/explosion.[1][2] Urea nitration can form unstable intermediates.[2] |
| Strong Acids (HCl, H2SO4) | Caution | Segregate. May induce hydrolysis, releasing isobutylamine (flammable/corrosive). |
| Strong Bases (NaOH) | Caution | Segregate. May induce hydrolysis.[2] |
| Organic Solvents | Compatible | Combine based on halogen content.[2] |
Step 2: The Decision Matrix (Visualization)
Figure 1: Decision matrix for segregating phenylurea waste streams based on physical state and solvent carrier.
Step 3: Final Handoff
-
Manifesting: List the chemical name fully. Do not use abbreviations like "Urea deriv."
-
Storage: Store in a cool, dry, well-ventilated satellite accumulation area (SAA) away from oxidizers until pickup.
-
Destruction: The waste vendor will utilize incineration .[2] This is the only validated method to break the urea bond and mineralize the aromatic ring, preventing environmental leaching [1].
Emergency Contingencies
Spill Scenario (Solid Powder):
-
PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator to prevent inhalation.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[2]
-
Cleanup: Scoop material into a waste jar. Wipe the area 3x with soap and water.[2]
-
Disposal: Place all cleanup materials into the solid hazardous waste stream.
Spill Scenario (Liquid Solution):
-
Absorb: Use vermiculite, sand, or a commercial organic spill pad.
-
Collect: Transfer saturated absorbent to a sealed bag/pail.
-
Label: "Debris contaminated with N-(3,5-dimethoxyphenyl)-N'-isobutylurea."[1][2]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
U.S. Environmental Protection Agency (EPA). (2023).[2] Hazardous Waste Generators: Categories and Requirements.
-
PubChem. (n.d.).[2][4][5] Compound Summary: Phenylurea Derivatives (General Toxicity). National Library of Medicine.[2]
-
American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
